molecular formula C6H16ClNO2 B12588394 2-(2-Methoxyethoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) CAS No. 873196-27-1

2-(2-Methoxyethoxy)-N-methylethan-1-amine--hydrogen chloride (1/1)

Cat. No.: B12588394
CAS No.: 873196-27-1
M. Wt: 169.65 g/mol
InChI Key: MHIMQFQQHPREDW-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a methoxyethoxy group attached to an amine, which is further complexed with hydrogen chloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) typically involves the reaction of 2-(2-methoxyethoxy)ethanol with N-methylethan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The final step involves the addition of hydrogen chloride to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including crystallization and filtration, are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The amine group can interact with various receptors or enzymes, modulating their function and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethoxy)-2-azidoethane
  • 1-(2-(2-Methoxyethoxy)ethoxy)-2-azidoethane
  • 2-(2-Methoxyethoxy)ethanol

Uniqueness

2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.

Properties

CAS No.

873196-27-1

Molecular Formula

C6H16ClNO2

Molecular Weight

169.65 g/mol

IUPAC Name

2-(2-methoxyethoxy)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C6H15NO2.ClH/c1-7-3-4-9-6-5-8-2;/h7H,3-6H2,1-2H3;1H

InChI Key

MHIMQFQQHPREDW-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCOC.Cl

Origin of Product

United States

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